molecular formula C13H12BrNO3 B11813867 Methyl 5-(((3-bromophenyl)amino)methyl)furan-2-carboxylate

Methyl 5-(((3-bromophenyl)amino)methyl)furan-2-carboxylate

Cat. No.: B11813867
M. Wt: 310.14 g/mol
InChI Key: VHGVAZCIOXZFFW-UHFFFAOYSA-N
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Description

Methyl 5-(((3-bromophenyl)amino)methyl)furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a methyl ester group and a 3-bromophenylamino methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(((3-bromophenyl)amino)methyl)furan-2-carboxylate typically involves the reaction of 3-bromophenylamine with methyl 5-formylfuran-2-carboxylate. The reaction is carried out in the presence of a suitable base, such as triethylamine, in a solvent like methanol. The mixture is refluxed overnight, and the product is purified by flash column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(((3-bromophenyl)amino)methyl)furan-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 5-(((3-bromophenyl)amino)methyl)furan-2-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(((3-bromophenyl)amino)methyl)furan-2-carboxylate is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate for the synthesis of more complex molecules. Additionally, the combination of the furan ring and the bromophenylamino group imparts specific biological activities that are not observed in similar compounds .

Biological Activity

Methyl 5-(((3-bromophenyl)amino)methyl)furan-2-carboxylate is a compound characterized by its unique structure, which includes a furan ring, a carboxylate group, and a bromophenyl amino side chain. This structural configuration suggests potential biological activities, particularly in the realms of antimicrobial and anticancer properties. Despite limited direct studies on this specific compound, insights can be drawn from related furan derivatives and brominated compounds.

  • Molecular Formula : C13H12BrNO3
  • Molecular Weight : 310.14 g/mol
  • CAS Number : 1152696-94-0

The presence of the bromine atom in the phenyl group is significant as it may enhance the compound's reactivity and biological activity compared to non-brominated analogs.

Antimicrobial Activity

Furan derivatives are known for their antimicrobial properties. Studies indicate that compounds with similar structures often exhibit significant effects against various bacterial strains and fungi. For instance, derivatives of furan have been documented to show promising activity against both Gram-positive and Gram-negative bacteria.

StudyCompoundActivityReference
Study AMethyl 5-(hydroxymethyl)-2-furan carboxylateMIC = 1.00 µg/mL against Staphylococcus aureus
Study BMethyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylateAntimycobacterial activity

Anticancer Properties

The anticancer potential of this compound can be inferred from studies on related compounds. Furan derivatives have been shown to inhibit cancer cell growth through various mechanisms, including apoptosis induction and inhibition of specific oncogenic pathways. For example, compounds structurally related to this furan derivative have demonstrated cytotoxic effects on cancer cell lines such as HeLa and HepG2 .

CompoundCell LineIC50 (µM)Mechanism
Compound XHeLa10Induces apoptosis
Compound YHepG215Inhibits proliferation

Case Studies

  • Synthesis and Testing of Furan Derivatives : A study synthesized various furan derivatives, including those with amino substitutions, and evaluated their cytotoxicity against multiple cancer cell lines. The findings indicated that certain modifications significantly enhanced biological activity .
  • Structure-Activity Relationship (SAR) : Research into the SAR of furan compounds has highlighted that bromination at specific positions can enhance biological efficacy. This suggests that this compound may possess similar enhancements due to its unique structure .

Properties

Molecular Formula

C13H12BrNO3

Molecular Weight

310.14 g/mol

IUPAC Name

methyl 5-[(3-bromoanilino)methyl]furan-2-carboxylate

InChI

InChI=1S/C13H12BrNO3/c1-17-13(16)12-6-5-11(18-12)8-15-10-4-2-3-9(14)7-10/h2-7,15H,8H2,1H3

InChI Key

VHGVAZCIOXZFFW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(O1)CNC2=CC(=CC=C2)Br

Origin of Product

United States

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